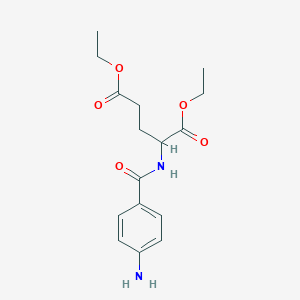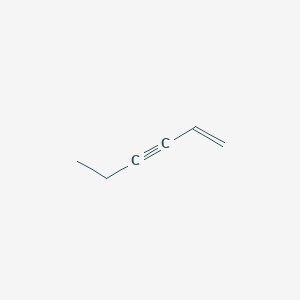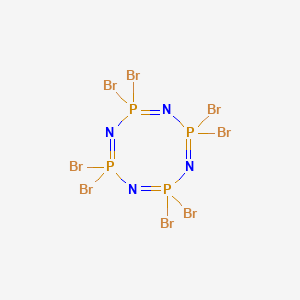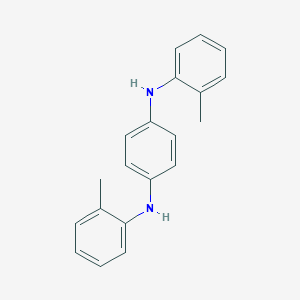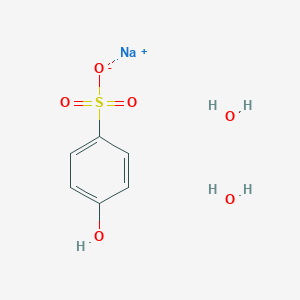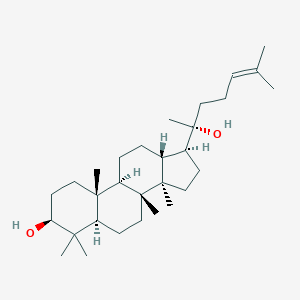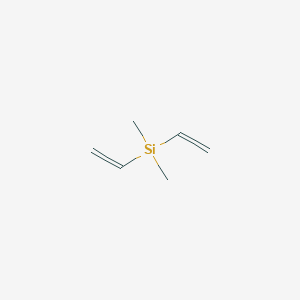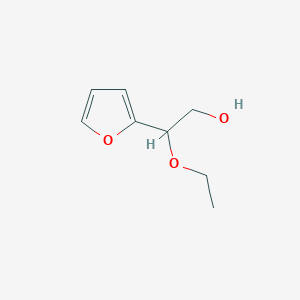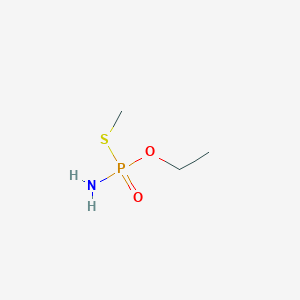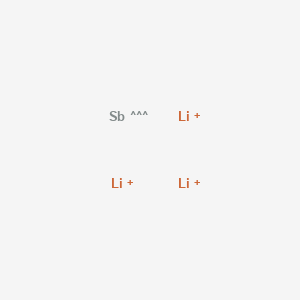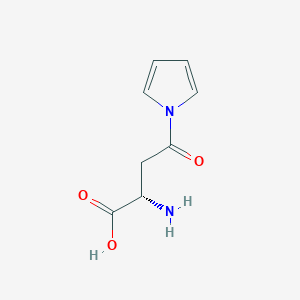
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid, also known as AOBA, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research. AOBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for therapeutic applications.
Mécanisme D'action
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's mechanism of action is attributed to its ability to inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid reduces the production of inflammatory prostaglandins, resulting in the reduction of inflammation and pain. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for initiating programmed cell death.
Effets Biochimiques Et Physiologiques
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that play a role in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments is its ability to exhibit multiple biological effects, making it a versatile compound for various applications. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments is its potential toxicity. While 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo.
Orientations Futures
There are several future directions for research on 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid. One area of research could focus on the development of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid derivatives with improved efficacy and reduced toxicity. Additionally, more studies are needed to determine the safety and toxicity of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in vivo. Further research could also investigate the potential of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid as a therapeutic agent for various diseases, including cancer and viral infections. Finally, research could also focus on elucidating the molecular mechanisms underlying 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's various biological effects.
Conclusion:
In conclusion, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid is a synthetic amino acid derivative that has gained significant attention in the field of scientific research. It exhibits various biochemical and physiological effects, making it a promising candidate for therapeutic applications. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's mechanism of action is attributed to its ability to inhibit the activity of COX-2, resulting in the reduction of inflammation and pain. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit anti-cancer and anti-viral properties. While there are limitations to using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments, its versatility and potential for therapeutic applications make it an interesting compound for further research.
Méthodes De Synthèse
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylpyrrole with ethyl 2-oxo-4-phenylbutyrate followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the reduced intermediate with ammonium acetate to yield 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid.
Applications De Recherche Scientifique
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins. This inhibition results in the reduction of inflammation and pain. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been found to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
Numéro CAS |
11029-13-3 |
|---|---|
Nom du produit |
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid |
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
(2S)-2-amino-4-oxo-4-pyrrol-1-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h1-4,6H,5,9H2,(H,12,13)/t6-/m0/s1 |
Clé InChI |
CYQJJKDVTYUIFU-LURJTMIESA-N |
SMILES isomérique |
C1=CN(C=C1)C(=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CN(C=C1)C(=O)CC(C(=O)O)N |
SMILES canonique |
C1=CN(C=C1)C(=O)CC(C(=O)O)N |
Synonymes |
enomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)

